molecular formula C18H19N5O3 B2405752 5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 900011-24-7

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2405752
M. Wt: 353.382
InChI Key: HYTQZPJGPNBAJJ-UHFFFAOYSA-N
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Description

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C18H19N5O3 and its molecular weight is 353.382. The purity is usually 95%.
BenchChem offers high-quality 5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyst-Free Syntheses of Pyrazoloquinolinones

Research demonstrates the synthesis of pyrazolo[3,4-b]quinolin-5-one and pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5,7-dione derivatives through a catalyst-free process, yielding compounds with potential biological and pharmacological activities. This method offers mild reaction conditions and simplifies the production of structurally diverse derivatives (Ezzati et al., 2017).

Antimicrobial Agents

A synthesis approach for novel pyrazolo[3,4-d]pyrimidine derivatives has been shown to possess potent antimicrobial properties. This involves the reaction of specific quinoline derivatives with other compounds to form pyrazolo[3,4-d]pyrimidines, which exhibit significant antibacterial and antifungal activities (Holla et al., 2006).

Antioxidant Applications

Quinolinone derivatives have been synthesized and evaluated for their effectiveness as antioxidants in lubricating greases. These compounds, characterized by their specific structural features, showed promising results in reducing oxidation, highlighting their potential application in industrial settings (Hussein et al., 2016).

Antitubercular and Antimicrobial Activity

Novel compounds synthesized from chromene derivatives displayed pronounced antitubercular and antimicrobial activities. This research underlines the potential of such compounds in developing new therapeutic agents for treating tuberculosis and bacterial infections (Kamdar et al., 2011).

Green Synthesis and Medicinal Chemistry

A green synthesis approach has been developed for the regioselective production of novel quinoline derivatives, demonstrating potential in medicinal chemistry. This method emphasizes environmental friendliness and efficiency in synthesizing compounds with potential biological activities (Poomathi et al., 2015).

properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c24-9-8-23-17-14(10-20-23)18(26)21(12-19-17)11-16(25)22-7-3-5-13-4-1-2-6-15(13)22/h1-2,4,6,10,12,24H,3,5,7-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTQZPJGPNBAJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C=NC4=C(C3=O)C=NN4CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one

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